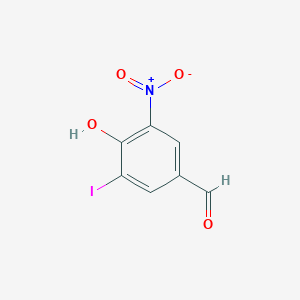

4-Hydroxy-3-iodo-5-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-iodo-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4INO4 . It has an average mass of 293.015 Da and a monoisotopic mass of 292.918488 Da .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-iodo-5-nitrobenzaldehyde consists of a benzene ring bearing a hydroxyl group, an iodine atom, and a nitro group on different ring carbon atoms .Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases are formed by the condensation of a primary amines with a carbonyl compounds such as aldehydes or ketones . They are characterized by the – N=CH– (imine) group which is important in elucidating the mechanism of transamination and racemisation reactions in biological systems . 4-Hydroxy-3-iodo-5-nitrobenzaldehyde can be used in the synthesis of Schiff bases .

Development of HPLC Chromatographic Method

4-Hydroxy-3-iodo-5-nitrobenzaldehyde can be used in the development of High Performance Liquid Chromatography (HPLC) chromatographic methods for the analysis of novel Schiff bases .

Synthesis of Hydrazones

Hydrazones are common compounds in organic synthesis and have been used as drugs for the treatment of some diseases . 4-Hydroxy-3-iodo-5-nitrobenzaldehyde can be used in the synthesis of hydrazones .

Antimicrobial Activities

Hydrazones derived from 4-Hydroxy-3-iodo-5-nitrobenzaldehyde have shown remarkable bioactivities such as antibacterial, anti-cancer, anti-tuberculosis, and anti-inflammatory .

Synthesis of 4-Hydroxy-3-Nitrocinnamic Acid

4-Hydroxy-3-iodo-5-nitrobenzaldehyde can be used in the synthesis of 4-hydroxy-3-nitrocinnamic acid .

Reaction with 3-Bromobenzohydrazide

4-Hydroxy-3-iodo-5-nitrobenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .

properties

IUPAC Name |

4-hydroxy-3-iodo-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMYBVZAFRMSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-iodo-5-nitrobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)

![4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2850245.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)

![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2850251.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2850258.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2850259.png)

![5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2850264.png)